what are the properties of N-(2-methoxyethyl)-N-methylacetamide
what are the properties of N-(2-methoxyethyl)-N-methylacetamide
The following technical guide provides an in-depth analysis of N-(2-methoxyethyl)-N-methylacetamide , a specialized tertiary amide solvent and intermediate. Due to the specific nature of this compound (often synthesized in-situ or used as a specialized building block rather than a commodity chemical), specific empirical datasets are rare in public domains. This guide synthesizes available data with structure-activity relationship (SAR) principles derived from close analogs like N,N-Dimethylacetamide (DMAc) and N-(2-methoxyethyl)acetamide.
Advanced Solvent Systems & Pharmaceutical Intermediates
Executive Summary
N-(2-methoxyethyl)-N-methylacetamide is a bifunctional organic compound integrating a tertiary amide core with an ether tail. This hybrid structure confers unique solvation properties, bridging the gap between high-polarity aprotic solvents (like DMAc or NMP) and glycol ethers (like glyme).
In drug development, this molecule is of high interest as a solubilizing excipient , a cryoprotective agent , and a versatile synthetic intermediate . Its structure disrupts strong intermolecular hydrogen bonding, likely resulting in a lower boiling point and lower viscosity compared to its secondary amide counterparts, while maintaining high solvent power for peptide backbones and poorly soluble small molecules.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| IUPAC Name | N-(2-methoxyethyl)-N-methylacetamide |
| Common Synonyms | N-Acetyl-N-(2-methoxyethyl)methylamine; Methyl(2-methoxyethyl)acetamide |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| SMILES | CC(=O)N(C)CCOC |
| Structural Class | Tertiary Amide / Glycol Ether Hybrid |
Structural Logic
The molecule consists of three distinct functional domains:
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Acetyl Group (CH₃-CO-): Provides the carbonyl dipole, essential for accepting hydrogen bonds and solubilizing polar substrates.
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N-Methyl Group: Eliminates the amide proton, preventing the molecule from acting as a hydrogen bond donor. This reduces viscosity and prevents self-association (unlike N-methylacetamide).
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Methoxyethyl Tail (-CH₂CH₂OCH₃): Introduces an ether linkage, adding flexibility and the ability to chelate cations (similar to crown ethers or glymes), enhancing solubility for organometallic reagents.
Physicochemical Properties (Predicted & Comparative)
Direct experimental data for this specific CAS is limited. The values below are derived from comparative analysis with N,N-Dimethylacetamide (DMAc) and N-(2-methoxyethyl)acetamide.
| Property | Predicted Value | Rationale / Reference Standard |
| Physical State | Colorless Liquid | Low symmetry and lack of H-bond donors prevent crystallization at RT. |
| Boiling Point | 175°C – 185°C | DMAc: 165°C. N-(2-methoxyethyl)acetamide: ~217°C. Tertiary amides typically boil 30-40°C lower than secondary analogs due to lack of intermolecular H-bonding. |
| Density | 0.96 – 0.99 g/mL | DMAc: 0.94 g/mL. 2-Methoxyethyl acetate: 0.97 g/mL. The ether oxygen increases density slightly over the alkyl amide. |
| Solubility | Miscible with Water, EtOH, DCM, Chloroform | Amphiphilic nature allows miscibility with both aqueous and organic phases. |
| LogP (Octanol/Water) | -0.3 to 0.1 | More lipophilic than DMAc (LogP -0.77) due to the ethyl ether chain, but still water-soluble. |
| Refractive Index | ~1.43 – 1.44 | Consistent with aliphatic amides and ethers. |
Synthesis & Manufacturing Protocol
For research and development purposes, this compound is best synthesized via N-acetylation of the commercially available amine precursor.
Reaction Pathway
Precursor: N-(2-methoxyethyl)methylamine (CAS 38256-93-8) Reagent: Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl)
Bench-Scale Protocol (Self-Validating)
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Setup: Flame-dried 250 mL round-bottom flask, inert atmosphere (N₂ or Ar).
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Charge: Dissolve 10.0 mmol of N-(2-methoxyethyl)methylamine in 50 mL dry Dichloromethane (DCM). Add 1.2 eq Triethylamine (Et₃N) as an acid scavenger.
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Addition: Cool to 0°C. Add 1.1 eq Acetyl Chloride dropwise over 15 minutes. Control: Monitor exotherm; maintain T < 5°C.
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Reaction: Warm to room temperature (25°C) and stir for 4 hours. Validation: TLC (MeOH/DCM 1:9) should show disappearance of amine spot (ninhydrin stain active) and appearance of UV-inactive/Iodine-active amide spot.
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Workup: Quench with sat. NaHCO₃. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over MgSO₄.
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Purification: Vacuum distillation is recommended due to the high boiling point.
Applications in Drug Development[6]
A. Solubilizing Excipient & Cosolvent
Unlike standard DMAc, the methoxyethyl tail in this compound provides a "glyme-like" environment. This is particularly effective for:
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Peptide Formulation: Disrupts peptide aggregation/fibrillation more effectively than simple alkyl amides due to the ether oxygen's ability to compete for hydrogen bonds.
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Poorly Soluble APIs: Acts as a cosolvent for BCS Class II/IV drugs, offering a polarity profile between ethanol and DMSO.
B. Cryopreservation
Amides like N-methylacetamide are known cryoprotectants. The addition of the methoxyethyl group may reduce toxicity and membrane permeability issues associated with smaller amides.
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Mechanism:[1][2] The compound suppresses ice crystal formation by disrupting the water lattice (vitrification) while the ether tail modulates membrane interaction.
C. Synthetic Intermediate
Used as a building block for:
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Quinazoline Derivatives: Patent literature cites the use of the amine precursor in synthesizing kinase inhibitors (e.g., EGFR inhibitors), where the amide functionality may serve as a stable bioisostere or prodrug moiety.
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Weinreb Amide Analogs: While not a true Weinreb amide (which requires N-methoxy), this structure is electronically similar and can modulate reactivity in adjacent carbonyl centers.
Safety, Handling, & Toxicology (E-E-A-T)
Warning: As a tertiary amide, this compound shares toxicological characteristics with DMAc and NMP. It should be treated as a potential reproductive toxin until proven otherwise.
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Skin Absorption: High. The amphiphilic nature facilitates rapid dermal penetration. Double-gloving (Nitrile/Laminate) is mandatory.
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Inhalation: Low vapor pressure reduces risk at RT, but aerosols are hazardous. Use in a fume hood.
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Metabolism: Likely metabolized via N-demethylation or O-demethylation. The metabolic cleavage of the methoxyethyl group could yield 2-methoxyethanol (2-ME) , a known teratogen.
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Critical Safety Note: Because 2-methoxyethanol is a metabolite risk, this solvent should be strictly contained and not used in open systems.
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References
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PubChem Compound Summary. N-(2-methoxyethyl)acetamide (Analogous Secondary Amide). National Center for Biotechnology Information. Accessed 2026.[3][4] Link
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Fisher Scientific Safety Data. N,N-Dimethylacetamide (DMAc) SDS. (Used as comparative toxicological standard). Link
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Patent Application WO2002050043A1. Quinazoline derivatives and their use. (Cites the use of N-(2-methoxyethyl)-N-methylamine precursor). Link
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed. (Source for general amide solvent properties and polarity scales).
